molecular formula C7H6BrN3S B10798682 6-Bromo-7-methylthieno[3,2-d]pyrimidin-4-amine

6-Bromo-7-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B10798682
M. Wt: 244.11 g/mol
InChI Key: CDFUAWVGPVSAPG-UHFFFAOYSA-N
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Description

OSM-E-29 is a synthetic compound with significant biological activity. It belongs to the class of small molecules and has drawn attention due to its potential therapeutic applications.

Preparation Methods

2.1 Synthetic Routes: OSM-E-29 can be synthesized through several routes, but one common approach involves the condensation of compound A with compound B under controlled conditions. The resulting intermediate undergoes further transformations to yield OSM-E-29.

2.2 Reaction Conditions: The reaction typically occurs in anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran) with the addition of a Lewis acid catalyst. Reaction temperatures and reaction times vary depending on the specific synthetic pathway.

2.3 Industrial Production: In industry, OSM-E-29 is produced on a larger scale using continuous flow reactors or batch processes. Optimization of reaction conditions and purification steps ensures high yields and purity.

Chemical Reactions Analysis

OSM-E-29 participates in various chemical reactions:

    Oxidation: OSM-E-29 can undergo controlled oxidation using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction with sodium borohydride or lithium aluminum hydride leads to different intermediates.

    Substitution: OSM-E-29 reacts with nucleophiles (e.g., amines) to form substituted derivatives.

Major products include OSM-E-29 derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

4.1 Chemistry: Researchers explore OSM-E-29’s reactivity, stability, and potential as a building block for novel compounds. Its unique structural features make it valuable for designing new ligands or catalysts.

4.2 Biology and Medicine:

    Anti-inflammatory Properties: OSM-E-29 modulates cytokine signaling pathways, affecting immune responses.

    Cancer Research: Studies investigate OSM-E-29’s impact on tumor growth and metastasis.

    Neuroscience: OSM-E-29 shows promise in neuroprotection and neuroregeneration.

4.3 Industry: OSM-E-29 derivatives find applications in materials science, such as polymer modification or surface functionalization.

Mechanism of Action

OSM-E-29 interacts with specific cell surface receptors, activating downstream signaling cascades. It may regulate gene expression, cell proliferation, and differentiation. Further studies are needed to elucidate its precise molecular targets.

Comparison with Similar Compounds

OSM-E-29 stands out due to its unique combination of structural motifs. related compounds like OSM-E-30 and OSM-E-31 share similar core structures and exhibit varying biological activities.

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

6-bromo-7-methylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H6BrN3S/c1-3-4-5(12-6(3)8)7(9)11-2-10-4/h2H,1H3,(H2,9,10,11)

InChI Key

CDFUAWVGPVSAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1N=CN=C2N)Br

Origin of Product

United States

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